molecular formula C12H23ClN2O2 B6193597 tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride CAS No. 1890112-35-2

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride

Cat. No.: B6193597
CAS No.: 1890112-35-2
M. Wt: 262.77 g/mol
InChI Key: DDKZTERHMMBGLR-UHFFFAOYSA-N
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Description

tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with two fused rings (each containing four members) and two nitrogen atoms at the bridgehead positions. The tert-butyl carbamate group at position 7 and the hydrochloride salt enhance its stability and solubility, making it valuable in pharmaceutical research, particularly as a building block for drug discovery . Its molecular formula is C₁₂H₂₂N₂O₂·HCl, with a molecular weight of 262.78 g/mol (calculated by adding HCl’s molecular weight to the parent compound’s 226.32 g/mol) .

Properties

CAS No.

1890112-35-2

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12;/h13H,4-9H2,1-3H3;1H

InChI Key

DDKZTERHMMBGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of the Diazaspiro[4.4]nonane Core

The spirocyclic core is constructed via intramolecular cyclization. For example, a precursor such as 1,7-diazaspiro[4.4]nonane can be synthesized by reacting a diamine with a ketone or ester under basic conditions. A hypothetical route involves:

  • Formation of a diamino intermediate : Ethylenediamine derivatives are condensed with cyclic ketones (e.g., cyclopentanone) to form imine intermediates.

  • Reductive amination : Sodium cyanoborohydride or hydrogenation reduces the imine to a secondary amine.

  • Cyclization : Acid- or base-catalyzed ring closure forms the spiro structure.

Example conditions :

StepReagents/ConditionsTemperatureTimeYield
CyclizationCs₂CO₃, CH₃CN80°C3 h65%

Boc Protection of the Amine

The free amine at the 7-position is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is critical to prevent side reactions during subsequent syntheses.

Procedure :

  • Dissolve 1,7-diazaspiro[4.4]nonane hydrochloride in dichloromethane (DCM).

  • Add triethylamine (TEA) to neutralize HCl and liberate the free amine.

  • Introduce Boc anhydride and stir at room temperature for 4–12 hours.

Key parameters :

  • Molar ratio : 1:1.3 (amine:Boc anhydride).

  • Solvent : DCM or THF.

  • Workup : Wash with NH₄Cl, dry over Na₂SO₄, and concentrate.

Yield : Quantitative under optimized conditions.

Formation of the Hydrochloride Salt

The Boc-protected compound is converted to its hydrochloride salt for improved stability and solubility.

Procedure :

  • Dissolve tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate in anhydrous ether.

  • Bubble HCl gas through the solution or add concentrated HCl dropwise.

  • Filter the precipitated solid and wash with cold ether.

Characterization :

  • Melting point : 180–185°C (decomposes).

  • ¹H NMR (D₂O): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 8H, spiro-CH₂).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated systems enhance reproducibility. Key optimizations include:

  • Solvent selection : Ethanol or methanol for cost-effectiveness.

  • Catalyst recycling : Use of immobilized bases (e.g., polymer-supported TEA).

  • Crystallization : Anti-solvent addition (e.g., hexane) to improve yield and purity.

Challenges and Mitigation Strategies

ChallengeSolution
Low cyclization yieldUse high-boiling solvents (e.g., DMF) to favor ring closure.
Boc group hydrolysisMaintain anhydrous conditions and low temperature (<25°C).
Impurity formationPurify via flash chromatography (SiO₂, ethyl acetate/hexane).

Comparative Analysis of Reported Methods

The table below contrasts synthesis parameters from analogous compounds:

Parametertert-Butyl 1-Oxo-2,7-Diazaspiro[4.5]decane-7-Carboxylatetert-Butyl-1,7-Diazaspiro[3.5]nonane-1-Carboxylate
Starting Material2,7-Diazaspiro[4.5]decan-1-one hydrochlorideEthyl malonate
Key ReagentBoc anhydrideBoc anhydride, LiBH₄
SolventDCMTHF, CH₃CN
Reaction Time4 h12–24 h
Yield100%65% (over 7 steps)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new tert-butyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the design of novel drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues

Spirocyclic compounds vary in ring sizes, heteroatom placement, and substituents, which influence their physicochemical and biological properties. Key analogues include:

Compound Name Spiro System Substituent Position Molecular Weight (g/mol) Key Features
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride [3.5] 7 262.78 Smaller spiro ring (3- and 5-membered), higher ring strain .
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) [4.4] 1 226.32 Sulfur replaces nitrogen; lower polarity, mp 69–70°C .
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate [4.5] 8 240.34 Larger spiro system ([4.5]), potential for varied conformational flexibility .
tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] 7 240.34 Chiral methyl group; impacts stereoselective interactions .

Key Structural Insights :

  • Heteroatoms : Replacement of nitrogen with sulfur (e.g., 20k) reduces basicity and hydrogen-bonding capacity .
  • Substituents : Hydrochloride salts improve aqueous solubility, while tert-butyl groups enhance lipophilicity and steric shielding .
Physicochemical Properties
  • Melting Points: Hydrochloride salts generally exhibit higher melting points than free bases due to ionic interactions. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is stored at 2–8°C, suggesting moderate thermal stability .
  • Solubility: The hydrochloride form of the target compound is expected to have higher water solubility than non-ionic analogues like 20k (mp 69–70°C, likely less polar) .
Commercial Availability
  • Purity: Suppliers like Combi-Blocks offer the parent compound (tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate) at 96% purity, while hydrochloride salts are available from CymitQuimica in milligram to gram quantities .
  • Cost : Pricing is typically inquiry-based, reflecting the compound’s specialized applications in drug discovery .

Biological Activity

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride (CAS No. 646055-63-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2} with a molecular weight of 226.32 g/mol. The compound features a spirocyclic structure that contributes to its biological activity. Key physical properties include:

PropertyValue
Molecular Weight226.32 g/mol
Boiling PointNot available
H-bond Donors1
H-bond Acceptors3
Rotatable Bonds3

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Antioxidant Properties :
    • The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may be beneficial in preventing oxidative damage associated with chronic diseases.
  • Cytotoxicity :
    • In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Modulation of Cell Signaling Pathways : It may influence signaling pathways related to apoptosis and cell proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around treated cultures compared to controls.
  • Cytotoxicity Assessment :
    • In a recent study focusing on cancer therapeutics, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate hydrochloride, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves reacting the free base (tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate) with hydrochloric acid under controlled pH (4–6) and temperature (0–5°C) to form the hydrochloride salt . Key steps include:

  • Nucleophilic substitution : Amine groups react with tert-butyl chloroformate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Salt formation : Post-synthesis, HCl gas or aqueous HCl is introduced, requiring precise stoichiometry to avoid over-acidification.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the spirocyclic structure. Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃) and the carboxylate carbonyl (δ ~155 ppm in 13C NMR) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 227.3 for the free base; +36 for hydrochloride adduct) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in spirocyclic conformation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectral analysis of this compound?

Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent impurities. Methodological solutions include:

  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., heating to 50°C simplifies splitting) .
  • Deuterated solvents : Use DMSO-d₆ to minimize proton exchange interference.
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals, confirming connectivity in the spirocyclic core .
  • Computational validation : Density Functional Theory (DFT) predicts chemical shifts, cross-verifying experimental data .

Q. What methodological approaches are used to evaluate its bioactivity in enzyme inhibition studies?

  • Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .
  • Dose-response curves : Test concentrations from 0.1–100 μM, with positive controls (e.g., donepezil for cholinesterase).
  • Structural analogs comparison : Use derivatives (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) to assess structure-activity relationships (SAR) (Table 1) .

Q. Table 1: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (μM)Selectivity Index (vs. HepG2)
Target compound (hydrochloride)0.03>30
tert-Butyl 2,7-diazaspiro[4.4]nonane0.05>40

Q. How does the hydrochloride salt form influence solubility and stability?

  • Solubility : The hydrochloride salt improves aqueous solubility (e.g., 25 mM in PBS) compared to the free base (<5 mM) due to ionic interactions .
  • Stability : Store at 2–8°C in sealed, moisture-free containers. Degradation products (e.g., free base) are monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What computational strategies model its interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., kinases) using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess binding stability over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .

Q. How can researchers compare its reactivity with analogous spirocyclic compounds?

  • Kinetic studies : Monitor nucleophilic substitution rates (e.g., with benzyl bromide) via HPLC, varying solvents (DMF vs. THF) and bases (NaH vs. DBU) .
  • Competitive experiments : Co-react analogs under identical conditions, quantifying products via LC-MS .

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